6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

4-(2,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQOXBZDXOXLCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

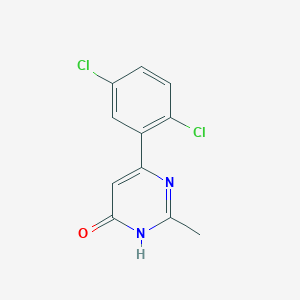

Chemical Structure

The compound's structure can be represented as follows:

This structure features a dichlorophenyl group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit key inflammatory mediators such as COX-2 and iNOS.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

A study highlighted the compound's ability to suppress COX-2 activity with an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug. The results indicated:

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.09 |

| Celecoxib | 0.04 ± 0.01 |

Additionally, in vivo models demonstrated significant reductions in carrageenan-induced paw edema, indicating robust anti-inflammatory effects (source ).

Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines. For instance, it exhibited notable cytotoxicity in A549 human lung adenocarcinoma cells. The following table summarizes its activity compared to standard chemotherapeutics:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| This compound | A549 | 66 |

| Cisplatin | A549 | 30 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy (source ).

The mechanism by which this compound exerts its effects appears to involve the modulation of inflammatory pathways and apoptosis induction in cancer cells. Specifically, it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties (source ).

Case Studies

Several case studies have evaluated the efficacy of this compound:

- In Vivo Study on Inflammation : Rats treated with the compound showed a significant decrease in paw edema compared to control groups.

- In Vitro Study on Cancer Cells : Treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against A549 cells.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound has been studied for its potential use in treating various medical conditions due to its interaction with biological targets. Notably, it has shown promise as a modulator of the serotonin receptor system, which is critical in the treatment of psychiatric disorders such as schizophrenia and depression. Research indicates that compounds with similar structures can act as agonists or antagonists at serotonin receptors, suggesting a possible role for 6-(2,5-dichlorophenyl)-2-methylpyrimidin-4-ol in modulating these pathways .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationships (SAR) of pyrimidine derivatives, noting that modifications at specific positions can enhance anti-inflammatory and analgesic properties. The compound's structural features suggest it may exhibit similar benefits, warranting further investigation into its efficacy against inflammatory diseases .

Synthesis and Chemical Properties

Synthesis:

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Techniques such as nucleophilic substitution and cyclization are commonly employed to achieve the desired molecular structure. The compound has been characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its purity and structural integrity .

Chemical Properties:

The compound exhibits notable solubility profiles and stability under standard laboratory conditions, making it suitable for further chemical modifications. Its crystalline forms can be manipulated to optimize bioavailability and pharmacokinetic properties .

In Vitro Studies:

Preliminary in vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In experiments comparing its effects with established anti-inflammatory drugs, it demonstrated comparable IC50 values against COX-2 activity, suggesting potential as a therapeutic agent in inflammatory conditions .

Mechanism of Action:

The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with inflammation and neurotransmission. By interacting with specific receptors or enzymes, it may alter cellular responses leading to therapeutic outcomes .

Industrial Applications

Beyond its medicinal uses, this compound serves as a valuable intermediate in the synthesis of various chemical products. Its utility in industrial applications includes serving as a precursor for more complex organic molecules utilized in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol with structurally related compounds:

*Inferred from , where 2,5-dichlorophenyl is critical for FXIIa inhibition.

Impact of Dichlorophenyl Substitution

- Position of Chlorine Atoms :

- The 2,5-dichlorophenyl group (as in the target compound) is associated with selective FXIIa inhibition, as chlorine atoms at these positions optimize steric and electronic interactions in protease binding pockets .

- 3,5-dichlorophenyl analogues (e.g., ) exhibit higher lipophilicity due to symmetrical substitution but may reduce selectivity due to altered binding geometry.

- 2,3-dichlorophenyl (e.g., Lamotrigine) shows anticonvulsant activity but targets voltage-gated sodium channels rather than proteases, highlighting the role of core heterocycle differences .

Functional Group Modifications

Preparation Methods

Synthetic Procedure

The preparation of 4,6-dihydroxy-2-methylpyrimidine is achieved via a condensation reaction involving dimethyl malonate and acetamidine hydrochloride in methanol under controlled temperature conditions:

- In an ice bath, sodium methoxide is added to methanol with stirring.

- Dimethyl malonate and acetamidine hydrochloride are introduced after complete dissolution.

- The ice bath is removed, and the mixture is heated to 18–25 °C and reacted for 3–5 hours.

- Methanol is removed by reduced pressure distillation.

- Water is added to dissolve the residue, and the pH is adjusted to 1–2.

- The mixture is stirred at 0 °C for 3–5 hours to crystallize the product.

- The solid is collected by suction filtration, washed, and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.

Reaction Parameters

| Parameter | Condition/Value |

|---|---|

| Solvent | Methanol |

| Base | Sodium methoxide |

| Temperature (initial) | 0 °C (ice bath) |

| Reaction temperature | 18–25 °C |

| Reaction time | 3–5 hours |

| pH adjustment | 1–2 |

| Crystallization temperature | 0 °C |

| Crystallization time | 3–5 hours |

| Molar ratios | Sodium methoxide : dimethyl malonate = 2.5–4.5 : 1 Dimethyl malonate : acetamidine hydrochloride = 1 : 1–2 |

| Solvent volume to reagent mass | Methanol 10–12 mL/g |

This method is noted for its safety, environmental friendliness, and suitability for industrial scale-up due to the avoidance of highly toxic reagents.

Conversion to 4,6-Dichloro-2-methylpyrimidine

Chlorination Using Triphosgene

The 4,6-dihydroxy-2-methylpyrimidine is converted to 4,6-dichloro-2-methylpyrimidine by chlorination with triphosgene as a safer alternative to traditional chlorinating agents such as POCl3 or phosgene:

- Triphosgene is dissolved in dichloroethane.

- In a separate reactor, 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline are heated to reflux in ethylene dichloride.

- The triphosgene solution is slowly added under reflux.

- The reaction proceeds for 6–8 hours.

- The reaction mixture is washed, dried, filtered, concentrated, recrystallized, and decolorized to obtain the solid 4,6-dichloro-2-methylpyrimidine.

Advantages

- Triphosgene is less toxic and more manageable than phosgene or POCl3.

- The process is amenable to industrial production due to its straightforward operation and environmental benefits.

Supporting Data and Analysis

Crystallographic Data of Related Pyrimidine Derivatives

A study on structurally related 2,6-diaminopyrimidin-4-ol derivatives provides crystallographic and computational data supporting the molecular conformation and hydrogen bonding interactions relevant to the pyrimidine core, which can influence reactivity and stability during synthesis.

| Parameter | Compound A (2,6-Diaminopyrimidin-4-yl Naphthalene-2-sulfonate) | Compound B (2,6-Diaminopyrimidin-4-yl 4-Methylbenzenesulfonate) |

|---|---|---|

| Molecular formula | C14H12N4O3S | C11H12N4O3S |

| Molecular weight (g/mol) | 316.34 | 280.31 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P 1/c | P 1/c |

| Density (calculated, Mg/m3) | 1.487 | 1.466 |

| Data collection temperature (K) | 296 | 296 |

This data indicates the stability of the pyrimidine scaffold under various substitution patterns, which is crucial for the preparation of derivatives like 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol.

Computational Insights

Computational studies reveal that strong hydrogen bonding interactions stabilize the pyrimidine ring system and influence molecular conformation, which can affect reaction pathways during synthesis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Synthesis of 4,6-dihydroxy-2-methylpyrimidine | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol, 0–25 °C, pH 1–2 | White solid, high purity, industrially scalable |

| Chlorination to 4,6-dichloro-2-methylpyrimidine | Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h | Safe alternative to POCl3, suitable for scale-up |

| Introduction of 2,5-dichlorophenyl substituent | Likely palladium-catalyzed coupling with 2,5-dichlorophenyl organometallic reagent | Formation of 6-(2,5-Dichlorophenyl) derivative |

| Final hydrolysis/substitution | Controlled conditions to yield 4-hydroxy group | Completion of target compound |

Q & A

Q. How to design structure-activity relationship (SAR) studies for pyrimidine analogs?

- Answer : Systematically vary substituents (e.g., replace methyl with ethyl or phenyl groups) and assess impacts on:

- Lipophilicity : Measured via logP (shake-flask method).

- Bioactivity : Test against enzyme targets (e.g., dihydrofolate reductase) using fluorescence-based assays .

Data Contradiction Analysis

Q. Why do computational predictions of antibacterial activity sometimes conflict with experimental data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.